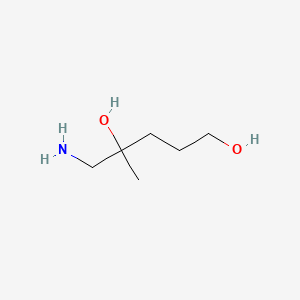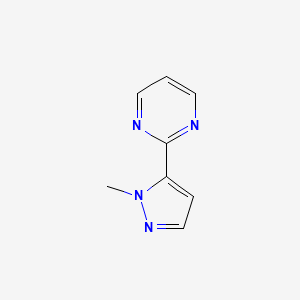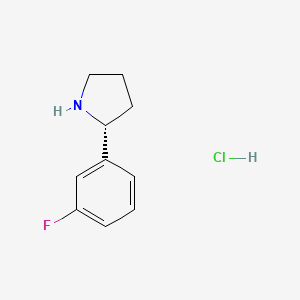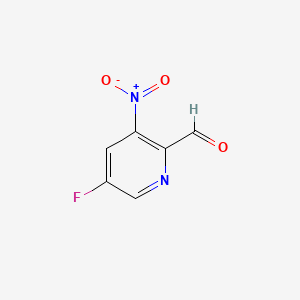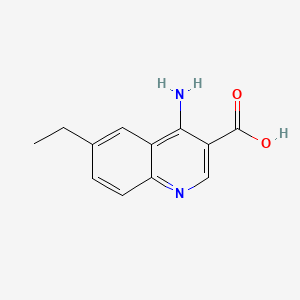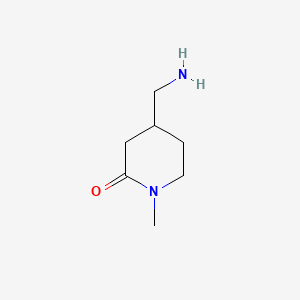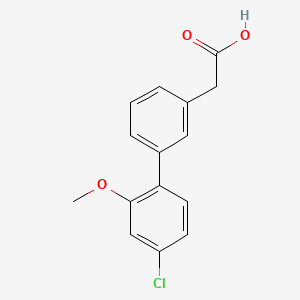
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is a chemical compound with the CAS number 1334499-92-1 . It has a molecular weight of 276.72 and its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is C15H13ClO3 . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.72 . Its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Synthesis
A study demonstrated the regioselective synthesis of a related compound, showcasing the potential for synthesizing specific derivatives of phenylacetic acids, which could be applied to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for creating targeted molecules with desired properties (Guzei, Gunderson, & Hill, 2010).
Natural Product Derivation
Research on mangrove-derived fungus led to the isolation of phenol derivatives, suggesting that natural product research could be a valuable application area for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives (Mei et al., 2020).
Chemical Reactivity and Biological Activity
Antibacterial Activity
A study synthesized oxadiazoles derived from methoxyphenylacetic acid, evaluating their antibacterial activities. This suggests the potential for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives to serve as frameworks for developing new antibacterial agents (Kocabalkanli, Ateş, & Ötük, 2001).
Synthesis of Phenylacetic Acids
The efficient carbonylation of benzyl halides to phenylacetic acids under rhodium-catalyzed conditions indicates a synthetic pathway that could be applied to the synthesis of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid, potentially yielding compounds with significant pharmaceutical applications (Giroux, Nadeau, & Han, 2000).
Drug Discovery and Material Science
Drug-Like Screening Library
Utilizing a fungal metabolite closely related to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in generating a drug-like screening library suggests its potential utility in the development of novel pharmaceutical compounds. This approach could be extended to include derivatives of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for discovering new therapeutic agents (Kumar et al., 2015).
Comparative Reactivity and Acidity Analysis
A comparative study on halogen substituted phenylacetic acids provides insights into the reactivity and acidity of such compounds, offering a foundation for the synthesis and application of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in various scientific fields, including organic synthesis and material science (Srivastava et al., 2015).
Propiedades
IUPAC Name |
2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGADCZMYSWFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718576 |
Source


|
| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid | |
CAS RN |
1334499-92-1 |
Source


|
| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

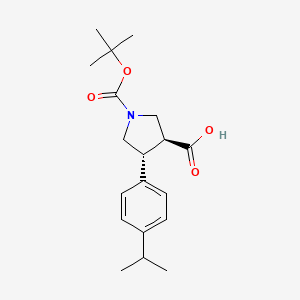
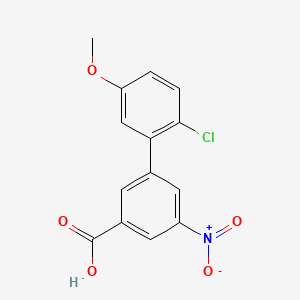
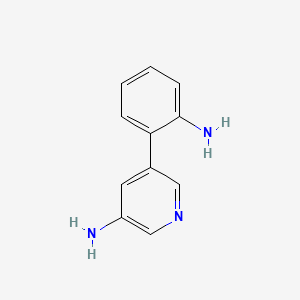
![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)


